2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid
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Overview
Description
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid typically involves the reaction of 5-methylthiazole-4-carboxylic acid with cyclopentane-1-carboxylic acid under specific conditions. The reaction may require the use of coupling agents and solvents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure containing only the thiazole ring.
5-Methylthiazole: A thiazole derivative with a methyl group at the 5-position.
Cyclopentane-1-carboxylic acid: A compound containing the cyclopentane ring with a carboxylic acid group.
Uniqueness
2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is unique due to its combination of the thiazole ring and cyclopentane-1-carboxylic acid, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its simpler counterparts .
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-[(5-methyl-1,3-thiazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-6-9(12-5-17-6)10(14)13-8-4-2-3-7(8)11(15)16/h5,7-8H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
YRHKQPXPYMGEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)C(=O)NC2CCCC2C(=O)O |
Origin of Product |
United States |
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